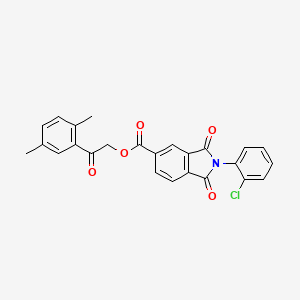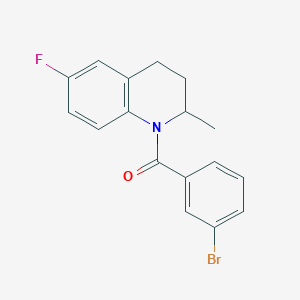![molecular formula C20H20N2OS B12481224 2-methyl-N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)benzamide](/img/structure/B12481224.png)
2-methyl-N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)benzamide is a complex organic compound that features a benzamide core with a thiophene derivative. Thiophene and its derivatives are known for their significant roles in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and various catalysts (K2CO3). Reaction conditions typically involve controlled temperatures and the use of organic solvents like DMF .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-methyl-N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety is known to modulate various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in glaucoma treatment.
Uniqueness
2-methyl-N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)benzamide stands out due to its unique combination of a benzamide core with a thiophene derivative, offering a distinct set of chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C20H20N2OS |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-methyl-N-[4-[(5-methylthiophen-2-yl)methylamino]phenyl]benzamide |
InChI |
InChI=1S/C20H20N2OS/c1-14-5-3-4-6-19(14)20(23)22-17-10-8-16(9-11-17)21-13-18-12-7-15(2)24-18/h3-12,21H,13H2,1-2H3,(H,22,23) |
InChI Key |
JFRVTRRJOZSADY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NCC3=CC=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanol](/img/structure/B12481148.png)
![2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12481154.png)
![2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N,N-diethylbenzamide](/img/structure/B12481156.png)
![N-[4-(methylsulfanyl)benzyl]tryptophan](/img/structure/B12481161.png)
![Propyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12481165.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-methylbutan-1-amine](/img/structure/B12481181.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B12481190.png)
![2-methoxy-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine](/img/structure/B12481192.png)

![4-methyl-N-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonamide](/img/structure/B12481194.png)
![Butyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12481207.png)

![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate](/img/structure/B12481225.png)
